Product packaging for 3-Oxatricyclo[3.2.1.02,4]octane(Cat. No.:CAS No. 278-74-0)

3-Oxatricyclo[3.2.1.02,4]octane

Cat. No.: B1585258
CAS No.: 278-74-0
M. Wt: 110.15 g/mol
InChI Key: OHNNZOOGWXZCPZ-UHFFFAOYSA-N
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Description

Contextualization within Bridged Bicyclic and Tricyclic Systems

Bridged bicyclic and tricyclic compounds are a fascinating class of molecules in organic chemistry, known for their rigid structures and unique stereochemical properties. rsc.org These systems, where two rings share non-adjacent atoms (bridgehead atoms), often exhibit significant ring strain, which in turn influences their reactivity. mdpi.com 3-Oxatricyclo[3.2.1.0²,⁴]octane is a prime example of such a system, belonging to the family of bridged bicyclic ethers. iitm.ac.in

The synthesis of these complex scaffolds can be challenging. Modern synthetic strategies often employ transition metal-catalyzed reactions, such as nickel-catalyzed or rhodium-catalyzed domino cyclizations, to construct these intricate architectures with high levels of control over their stereochemistry. acs.orgacs.org The development of such methods is crucial for accessing these unique molecular frameworks, which are often found as core structures in biologically active natural products. acs.org

Significance in Organic Chemistry Research

The significance of 3-Oxatricyclo[3.2.1.0²,⁴]octane in organic chemistry research is multifaceted. Its strained epoxide ring makes it a versatile synthetic intermediate, prone to ring-opening reactions that can introduce new functional groups with specific stereochemistry. smolecule.com This reactivity is valuable in the synthesis of complex molecules.

Derivatives of this tricyclic ether have been explored for their potential applications in medicinal chemistry and materials science. For instance, substituted 3-Oxatricyclo[3.2.1.0²,⁴]octane derivatives are investigated as building blocks for the synthesis of novel pharmaceutical compounds and have been mentioned in the context of neuroprotective agents and compounds for inducing chondrogenesis. smolecule.comgoogle.com Furthermore, the rigid framework of this molecule can be incorporated into polymers, potentially imparting unique physical and chemical properties to the resulting materials. smolecule.com

Historical Perspectives on Early Investigations

The study of 3-Oxatricyclo[3.2.1.0²,⁴]octane is intrinsically linked to the broader investigation of norbornene and its derivatives. The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, provided a practical route to the bicyclo[2.2.1]heptane (norbornane) skeleton, paving the way for the synthesis and study of its derivatives. wikipedia.org

Early investigations into the epoxidation of norbornene, which yields 3-Oxatricyclo[3.2.1.0²,⁴]octane, were reported in the mid-20th century. A notable early study was conducted by S. B. Soloway and Stanley J. Cristol, published in 1960, which detailed the epoxidation of norbornene. acs.org These initial studies focused on understanding the stereochemistry of the epoxidation reaction and the reactivity of the resulting epoxides.

A significant body of work on the chemistry of epoxynorbornanes, including 3-Oxatricyclo[3.2.1.0²,⁴]octane, was contributed by the school of Professor Lilia Ivanovna Kas'yan. Her extensive research, starting from her doctoral work in the late 20th century, delved into the synthesis, stereochemistry, and reactivity of these strained heterocyclic systems. dnu.dp.ua A 1999 review by Kas'yan specifically addressed the steric strain and reactivity of epoxynorbornanes (3-oxatricyclo[3.2.1.0²,⁴]octanes), highlighting the fundamental aspects of their chemical behavior. dnu.dp.ua

Current Research Landscape and Future Directions

The current research landscape continues to build upon the foundational knowledge of 3-Oxatricyclo[3.2.1.0²,⁴]octane and its derivatives. Contemporary research focuses on several key areas:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral 3-Oxatricyclo[3.2.1.0²,⁴]octane derivatives remains a significant challenge and an active area of research. smolecule.com Chiral versions of this scaffold are highly sought after for applications in asymmetric catalysis and as precursors for enantiomerically pure pharmaceuticals.

Applications in Total Synthesis: The rigid, well-defined stereochemistry of the 3-Oxatricyclo[3.2.1.0²,⁴]octane core makes it an attractive building block in the total synthesis of complex natural products. mdpi.com

Materials Science: The incorporation of this tricyclic unit into polymers and other materials is being explored to create novel materials with tailored properties. smolecule.com

Computational Studies: Theoretical and computational studies are being employed to better understand the electronic structure, strain energy, and reactivity of 3-Oxatricyclo[3.2.1.0²,⁴]octane and to predict the outcomes of its reactions. beilstein-journals.orglookchem.com

Looking ahead, the future of research on 3-Oxatricyclo[3.2.1.0²,⁴]octane is likely to be driven by the increasing demand for stereochemically complex molecules in drug discovery and materials science. The development of more efficient and selective synthetic methods will be crucial. Furthermore, a deeper understanding of the biological activity of its derivatives could open up new avenues for therapeutic applications. The unique structural and electronic properties of this strained ether will continue to make it a compelling target for both fundamental and applied chemical research. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B1585258 3-Oxatricyclo[3.2.1.02,4]octane CAS No. 278-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane
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InChI

InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OHNNZOOGWXZCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10871884
Record name exo-2,3-Epoxynorbornane
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Molecular Weight

110.15 g/mol
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CAS No.

278-74-0, 3146-39-2
Record name 3-Oxatricyclo[3.2.1.02,4]octane
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Record name 3-Oxatricyclo(3.2.1.02,4)octane
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Record name Norbornane, 2,3-epoxy-, exo-
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Synthetic Methodologies and Strategies for 3 Oxatricyclo 3.2.1.0²,⁴ Octane

Classical Approaches to the 3-Oxatricyclo[3.2.1.0²,⁴]octane Core Synthesis

The traditional methods for synthesizing the 3-Oxatricyclo[3.2.1.0²,⁴]octane core predominantly involve transformations of readily available starting materials like cyclohexene (B86901) and norbornene.

Cyclohexene to 3-Oxatricyclo[3.2.1.0²,⁴]octane Transformations

While less common, synthetic pathways starting from cyclohexene can be envisioned to construct the tricyclic framework of 3-Oxatricyclo[3.2.1.0²,⁴]octane. These transformations would necessarily involve multiple steps to first form the bicyclo[2.2.1]heptane skeleton, a key feature of the target molecule. A plausible, though not direct, route would be the Diels-Alder reaction of cyclopentadiene (B3395910) with an appropriate dienophile to form a norbornene derivative, which can then be further elaborated. For instance, the reaction of cyclopentadiene with vinyl acetate (B1210297) would yield a substituted norbornene, which could then undergo a series of reactions including hydrolysis and subsequent intramolecular cyclization to form the oxetane (B1205548) ring. However, the more direct and widely employed precursors are norbornene derivatives themselves.

Norbornene Epoxidation Pathways to 3-Oxatricyclo[3.2.1.0²,⁴]octanechemmethod.comacs.orgnih.govnih.gov

The epoxidation of norbornene is the most direct and widely utilized method for the synthesis of 3-Oxatricyclo[3.2.1.0²,⁴]octane, also known as exo-norbornene oxide. nist.gov This reaction involves the addition of an oxygen atom across the double bond of the norbornene molecule.

Stereochemical Aspects of Norbornene Epoxidationchemmethod.comacs.orgnih.gov

The stereochemistry of norbornene epoxidation is a critical aspect, with the approach of the oxidizing agent being influenced by the steric hindrance of the bicyclic system. The molecule has two faces for potential attack: the exo face and the endo face. Due to the steric bulk of the ethano bridge, the exo face is more accessible to incoming reagents. Consequently, the epoxidation of norbornene predominantly yields the exo-epoxide (3-Oxatricyclo[3.2.1.0²,⁴]octane). acs.org Studies have shown that the presence of substituents on the norbornene skeleton can influence the stereoselectivity of the epoxidation. For example, while norbornene itself gives almost exclusively the exo product, the presence of a methyl group at the C7 position can direct the epoxidation to the endo face to a greater extent. acs.org

Peroxy Acid Mediated Epoxidationschemmethod.comnih.gov

Peroxy acids are common reagents for the epoxidation of alkenes, including norbornene. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) and peroxyformic acid are effective for this transformation. acs.orgnih.govwvu.edu The reaction with peroxyformic acid has been studied using computational methods, which indicate a spiro geometry for the transition state, leading to synchronous bond formation. acs.orgnih.gov These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) at or below room temperature. chemmethod.com

ReagentTypical ConditionsProduct
meta-Chloroperoxybenzoic acid (mCPBA)Dichloromethane, 0°C to rtexo-3-Oxatricyclo[3.2.1.0²,⁴]octane
Peroxyformic acidIn situ generation, various solventsexo-3-Oxatricyclo[3.2.1.0²,⁴]octane
Catalytic Epoxidation Methodsresearchgate.net

Catalytic methods for the epoxidation of norbornene offer advantages in terms of efficiency and the use of greener oxidants like hydrogen peroxide. chemmethod.comresearchgate.net

Ruthenium-based Catalysts: Ruthenium trichloride (B1173362) (RuCl₃) in the presence of a co-ligand has been shown to be an effective catalyst for the epoxidation of norbornene using hydrogen peroxide as the oxidant. chemmethod.comresearchgate.net The addition of pyridine-2,6-dicarboxylic acid as a ligand significantly enhances the activity and selectivity of the catalyst, allowing the reaction to proceed at room temperature with high yields. chemmethod.com

Vanadium-based Catalysts: Vanadium-substituted phosphomolybdic acids have also been employed as catalysts for norbornene oxidation. iitm.ac.in Using hydrogen peroxide as the oxidant in acetonitrile, a monovanadium-substituted phosphomolybdic acid catalyst achieved 70% conversion of norbornene with 58% selectivity for the epoxide at 60°C. iitm.ac.in The use of urea-hydrogen peroxide (UHP) as the oxidant significantly improved the selectivity to over 97%. iitm.ac.in

Enzymatic Catalysis: Biocatalytic approaches using engineered enzymes are emerging as powerful tools for selective epoxidation. An engineered P450 peroxygenase from Pseudomonas putida has been developed for the efficient production of epoxy-norbornane (3-Oxatricyclo[3.2.1.0²,⁴]octane). nih.gov This system utilizes hydrogen peroxide and has demonstrated high yields in a large-scale reactor, highlighting its potential for industrial applications. nih.gov

Catalyst SystemOxidantKey Features
RuCl₃ / Pyridine-2,6-dicarboxylic acidH₂O₂High activity and selectivity at room temperature. chemmethod.com
Vanadium-substituted phosphomolybdic acidH₂O₂ or UHPGood conversion, high selectivity with UHP. iitm.ac.in
Engineered P450 peroxygenaseH₂O₂High yield, potential for industrial production. nih.gov

Advanced Synthetic Routes for 3-Oxatricyclo[3.2.1.0²,⁴]octane Derivatization

Once the core 3-Oxatricyclo[3.2.1.0²,⁴]octane structure is formed, it can be further modified to create a diverse range of derivatives. These advanced synthetic routes often involve the ring-opening of the epoxide, followed by subsequent functionalization.

The strained oxirane ring in 3-Oxatricyclo[3.2.1.0²,⁴]octane is susceptible to nucleophilic attack, leading to the formation of various substituted norbornane (B1196662) derivatives. For example, reaction with amines can lead to the formation of amino alcohols, which are valuable building blocks in medicinal chemistry. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.

Furthermore, the initial norbornene starting material can be functionalized prior to epoxidation, leading to a wide array of substituted 3-Oxatricyclo[3.2.1.0²,⁴]octane derivatives. For instance, norbornene derivatives bearing ester, nitrile, or other functional groups can be epoxidized to provide the corresponding substituted tricyclic ethers. chem-space.com These derivatives can then undergo further transformations, expanding the chemical space accessible from the 3-Oxatricyclo[3.2.1.0²,⁴]octane core.

Synthetic Pathways to 3-Oxatricyclo[3.2.1.0²,⁴]octane: A Detailed Examination

The synthesis of the bridged heterocyclic compound 3-Oxatricyclo[3.2.1.0²,⁴]octane and its derivatives is a subject of significant interest in organic chemistry due to its unique tricyclic framework. This structure incorporates an oxygen atom within a constrained, bicyclic system, which imparts distinct reactivity and potential for further chemical transformations. The methodologies employed for its synthesis are diverse, often leveraging powerful and stereocontrolled reactions to construct the complex architecture. This article explores key synthetic strategies, including cycloaddition reactions, intramolecular cyclizations, and functional group manipulations, that are pivotal in accessing this class of compounds.

1 Diels-Alder Reactions in the Synthesis of 3-Oxatricyclo[3.2.1.0²,⁴]octane Analogues

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful tool for constructing the bicyclic core of 3-Oxatricyclo[3.2.1.0²,⁴]octane analogues. This [4+2] cycloaddition, involving a conjugated diene and a dienophile, forms a six-membered ring in a single, concerted step, often with high stereospecificity. mychemblog.comwikipedia.org

1 Reactivity of Cyclic Dienes in Cycloaddition to Functionalized Systems

Cyclic dienes are particularly reactive in Diels-Alder reactions because their cyclic nature locks the diene into the required s-cis conformation for the reaction to occur. mychemblog.com This pre-organization minimizes the entropic barrier to the transition state, leading to faster reaction rates compared to their acyclic counterparts. nih.gov For instance, cyclopentadiene is known to be one of the most reactive dienes in normal electron-demand Diels-Alder reactions. nih.gov The reactivity of the diene can be further influenced by substituents. Electron-donating groups on the diene generally increase the rate of reaction with electron-deficient dienophiles. mychemblog.com Conversely, the presence of electron-withdrawing groups on the dienophile enhances its reactivity toward electron-rich dienes. libretexts.org

The choice of dienophile is critical and can be used to introduce desired functionality into the resulting bicyclic adduct. Dienophiles containing "masked functionalities" are often employed, where a group is introduced that can be later transformed into the desired functional group. wikipedia.org

Table 1: Relative Reactivity of Dienes in Diels-Alder Reactions

Diene Relative Rate
Cyclopentadiene 2,100,000
1,3-Cyclohexadiene 2,600
1,3-Cycloheptadiene 820,000
Butadiene 1

This table illustrates the significantly higher reactivity of cyclic dienes like cyclopentadiene compared to acyclic dienes in Diels-Alder reactions with tetracyanoethylene. nih.gov

2 Stereocontrol in Cycloaddition Reactions Leading to Tricyclic Structures

A key feature of the Diels-Alder reaction is its high degree of stereocontrol. The reaction proceeds via a suprafacial/suprafacial interaction between the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product. wikipedia.org When a cyclic diene reacts, it can lead to the formation of two possible stereoisomers: the endo and exo products. The endo product, where the substituents on the dienophile are oriented towards the diene's π-system, is often the major product. mychemblog.comlibretexts.org This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state.

The inherent stereoselectivity of the Diels-Alder reaction is crucial for establishing the correct relative stereochemistry in the precursors to 3-Oxatricyclo[3.2.1.0²,⁴]octane. For example, the reaction of cyclopentadiene with a suitable dienophile can generate a bicyclo[2.2.1]heptene derivative with defined stereocenters, which can then be further elaborated to the target tricyclic ether. The use of chiral catalysts or auxiliaries can also be employed to achieve enantioselective Diels-Alder reactions, providing access to optically active tricyclic structures. sigmaaldrich.com

2 Intramolecular Cyclizations and Rearrangements Involving the 3-Oxatricyclo[3.2.1.0²,⁴]octane Framework

Intramolecular reactions provide a powerful means to construct the strained ether linkage and finalize the tricyclic structure of 3-Oxatricyclo[3.2.1.0²,⁴]octane and its derivatives. These reactions often proceed with high efficiency due to the proximity of the reacting functional groups.

1 Intramolecular Epoxide Ring Opening Reactions

The formation of the oxirane ring in 3-Oxatricyclo[3.2.1.0²,⁴]octane is a critical step, and its subsequent intramolecular ring-opening can lead to the formation of other functionalized bicyclic or tricyclic systems. Epoxides are highly reactive three-membered rings due to significant ring strain. nih.govyoutube.com This reactivity allows them to be opened by a variety of nucleophiles. In an intramolecular context, a nucleophilic group within the same molecule can attack one of the electrophilic carbons of the epoxide, leading to the formation of a new ring. nih.gov

For instance, a suitably positioned hydroxyl group on a bicyclo[2.2.1]heptane skeleton can undergo an intramolecular nucleophilic attack on an adjacent epoxide ring, leading to the formation of a new ether linkage and a more complex polycyclic structure. The regioselectivity of the epoxide opening (attack at the more or less substituted carbon) can often be controlled by the reaction conditions, such as the use of acid or base catalysis. youtube.com Lanthanide triflates, for example, have been shown to catalyze the highly regioselective intramolecular aminolysis of 3,4-epoxy amines. researchgate.net

2 Baeyer-Villiger Oxidation for Cage Ether Synthesis

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid as the oxidant. wikipedia.orgorganic-chemistry.org This reaction has been effectively utilized in the synthesis of cage-like ether systems. thermofisher.cn The mechanism involves the migration of a carbon atom from the ketone to the oxygen of the peroxyacid, with retention of stereochemistry at the migrating center. thermofisher.cn

In the context of synthesizing 3-Oxatricyclo[3.2.1.0²,⁴]octane analogues, a strategically placed ketone on a bicyclic framework can be subjected to Baeyer-Villiger oxidation. The regioselectivity of the oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon, with tertiary alkyl groups generally migrating in preference to secondary and primary alkyl groups. organic-chemistry.org This predictable regioselectivity allows for the controlled insertion of an oxygen atom to form the desired cage ether structure. A variety of oxidizing agents can be used, with trifluoroperoxyacetic acid being one of the most reactive. thermofisher.cn

Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation

Migrating Group Aptitude
Tertiary alkyl Highest
Cyclohexyl High
Secondary alkyl Moderate
Phenyl Moderate
Primary alkyl Low
Methyl Lowest

This table shows the general order of preference for group migration in the Baeyer-Villiger oxidation. organic-chemistry.org

3 Functional Group Transformations and Late-Stage Derivatization of 3-Oxatricyclo[3.2.1.0²,⁴]octane

Once the core 3-Oxatricyclo[3.2.1.0²,⁴]octane skeleton has been assembled, further chemical diversity can be introduced through functional group transformations and late-stage derivatization. These modifications are crucial for exploring the structure-activity relationships of this class of compounds and for developing analogues with specific properties.

The presence of the ether linkage and any other functional groups introduced during the synthesis provides handles for further reactions. For example, a nitrile group, such as in rac-(1R,2R,4S,5R,6R)-3-oxatricyclo[3.2.1.0²,⁴]octane-6-carbonitrile, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a range of new derivatives. chem-space.com Similarly, ester functionalities can be hydrolyzed, reduced, or converted to amides.

The strained nature of the tricyclic system can also influence the reactivity of appended functional groups. The steric environment around a reactive site can dictate the stereochemical outcome of a reaction. For example, the reduction of a ketone on the bicyclo[3.2.1]octane framework can be highly stereoselective, favoring the formation of one alcohol diastereomer over the other. nih.gov These late-stage modifications allow for the fine-tuning of the molecule's properties and are an essential part of the synthetic strategy towards novel 3-Oxatricyclo[3.2.1.0²,⁴]octane derivatives.

Reaction Mechanisms and Stereochemical Investigations of 3 Oxatricyclo 3.2.1.0²,⁴ Octane

Ring-Opening Reactions of the Epoxide Moiety in 3-Oxatricyclo[3.2.1.0²,⁴]octane

The reactivity of 3-Oxatricyclo[3.2.1.0²,⁴]octane is dominated by the opening of its strained three-membered ether ring. This process can be initiated by either electrophilic (acid-catalyzed) or nucleophilic attack, leading to a variety of rearranged or substituted products.

Acid-Catalyzed Ring Expansion Mechanisms

Under acidic conditions, the epoxide oxygen of 3-Oxatricyclo[3.2.1.0²,⁴]octane is protonated, forming a highly reactive oxonium ion. This intermediate is prone to rearrangement, often leading to ring-expanded products. The inherent strain in the tricyclic system provides a strong driving force for these transformations. For instance, acid-catalyzed rearrangements of analogous systems, such as 5,6-exo-epoxy-7-oxabicyclo[2.2.1]hept-2-yl derivatives, have been shown to proceed via Wagner-Meerwein transpositions, where the migratory aptitude of neighboring groups plays a crucial role. dnu.dp.ua In the case of 3-Oxatricyclo[3.2.1.0²,⁴]octane, acid-catalyzed solvolysis can lead to the formation of various rearranged alcohols and ethers, although detailed product studies on the parent compound are not extensively documented in readily available literature. The general mechanism involves the initial protonation of the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocation. This carbocation can then be attacked by a nucleophile or undergo rearrangement to a more stable carbocation before nucleophilic capture.

Nucleophilic Ring-Opening Pathways

The epoxide ring of 3-Oxatricyclo[3.2.1.0²,⁴]octane is susceptible to attack by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack. The regioselectivity of the attack is influenced by both steric and electronic factors. While detailed studies on the parent compound with a wide range of nucleophiles are somewhat limited in English literature, studies on related epoxynorbornane systems provide valuable insights. For instance, the reactions of alicyclic epoxy compounds with nitrogen-containing nucleophiles have been a subject of study. dss.go.th

The ring-opening of epoxides with nucleophiles like amines or thiols is a common transformation. In the context of 3-Oxatricyclo[3.2.1.0²,⁴]octane, the approach of the nucleophile is generally expected to occur from the less sterically hindered exo face, attacking one of the two carbon atoms of the epoxide. This would lead to the formation of trans-substituted products. For example, the reaction with an amine (R₂NH) would be expected to yield a trans-amino alcohol. Similarly, reaction with a thiol (RSH) would produce a trans-hydroxy thioether. The regioselectivity of these reactions, i.e., whether the nucleophile attacks the C2 or C4 position, would be influenced by the electronic nature of the substituents on the bicyclic framework, if any were present.

Neighboring Group Participation Effects by Carbon-Carbon Bonds in Epoxide Solvolysis

One of the most remarkable features of the reactivity of 3-Oxatricyclo[3.2.1.0²,⁴]octane derivatives is the significant neighboring group participation by the C-C bond of the epoxide during solvolysis reactions. Pioneering work by Gassman and coworkers on derivatives of 3-oxa-endo-tricyclo[3.2.1.0²,⁴]octan-anti-8-ol demonstrated the powerful accelerating effect of the epoxide's C-C bond. researchgate.net

By comparing the solvolysis rates of various related compounds, it was established that the C-C bond of the epoxide in 3-oxa-endo-tricyclo[3.2.1.0²,⁴]octan-anti-8-yl derivatives acts as a potent neighboring group. researchgate.net This participation is comparable in magnitude to that of a double bond in the analogous bicyclo[2.2.1]hept-2-en-anti-7-yl system. researchgate.net The participation of the C-C bond leads to the formation of a non-classical carbocation intermediate, which then undergoes nucleophilic attack to yield the final products. This neighboring group participation not only dramatically increases the rate of reaction but also dictates the stereochemistry of the products.

SystemRelative Solvolysis Rate
endo-tricyclo[3.2.1.0²,⁴]oct-anti-8-yl derivative31
3-oxa-endo-tricyclo[3.2.1.0²,⁴]oct-anti-8-yl derivative1500
bicyclo[2.2.1]hept-7-yl system1.3 x 10⁸
bicyclo[2.2.1]hept-2-en-anti-7-yl system7.6 x 10³
Table 1: Relative solvolysis rates demonstrating neighboring group participation by the epoxide C-C bond. Data sourced from Gassman et al. researchgate.net

Stereoselectivity and Regioselectivity in 3-Oxatricyclo[3.2.1.0²,⁴]octane Reactions

The rigid and sterically defined structure of 3-Oxatricyclo[3.2.1.0²,⁴]octane makes it an excellent substrate for studying the factors that control stereoselectivity and regioselectivity in chemical reactions.

Stereoelectronic Effects in Additions to 3-Oxatricyclo[3.2.1.0²,⁴]octane Derivatives

The approach of a nucleophile to the C-O anti-bonding orbital (σ) of the epoxide is a key factor. For an SN2 reaction to occur, the nucleophile's highest occupied molecular orbital (HOMO) must effectively overlap with the epoxide's lowest unoccupied molecular orbital (LUMO), which is typically the C-O σ orbital. The geometry of the tricyclic system imposes significant constraints on the possible trajectories of attack, making stereoelectronic factors particularly influential. The non-planar nature of the bicyclic framework can lead to pyramidalization at the carbon centers of the double bond in the parent norbornene, and similar distortions are expected in the epoxide, which can influence the facial selectivity of attack. documentsdelivered.com

Diastereomeric Control and Product Distribution in Tricyclic Systems

The stereochemical outcome of reactions involving 3-Oxatricyclo[3.2.1.0²,⁴]octane is highly dependent on the nature of the reagents and reaction conditions, often leading to a high degree of diastereomeric control. The rigid framework ensures that substituents are held in well-defined spatial arrangements, which can direct the approach of incoming reagents.

For example, in the reduction of ketone derivatives of this tricyclic system, the facial selectivity of the hydride attack is strongly influenced by the steric hindrance posed by the rest of the molecule. Similarly, in nucleophilic ring-opening reactions, the formation of a specific diastereomer can be favored due to the preferred trajectory of nucleophilic attack, as dictated by steric and stereoelectronic factors.

While comprehensive data on the product distribution for a wide range of reactions on the parent 3-Oxatricyclo[3.2.1.0²,⁴]octane is not compiled in a single source, studies on related systems demonstrate the high levels of diastereoselectivity that can be achieved. For instance, domino reactions involving related tricyclic structures can proceed with significant diastereomeric control, leading to the formation of complex polycyclic molecules with defined stereochemistry.

Intramolecular Transformations and Rearrangements of 3-Oxatricyclo[3.2.1.0²,⁴]octane

The inherent strain within the 3-Oxatricyclo[3.2.1.0²,⁴]octane molecule makes it susceptible to a variety of intramolecular reactions, often leading to significant reorganization of its carbon skeleton. These transformations are typically initiated by the opening of the strained epoxide ring, which can be triggered by acid or base catalysis, or by thermal and photochemical means.

Skeletal Rearrangements within the Tricyclic Framework

The acid-catalyzed rearrangement of 3-Oxatricyclo[3.2.1.0²,⁴]octane is a classic example of its propensity for skeletal reorganization. Protonation of the epoxide oxygen generates a highly reactive intermediate that can undergo a series of Wagner-Meerwein shifts. These shifts involve the migration of a carbon-carbon single bond to an adjacent carbocationic center, a process driven by the release of ring strain and the formation of a more stable carbocation. The precise nature of the rearranged products is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent used. For instance, treatment with strong acids can lead to the formation of nortricyclan-3-ol and bicyclo[2.2.1]hept-5-en-2-ol, among other products.

Base-catalyzed rearrangements, while generally less common for simple epoxides, can also occur with 3-Oxatricyclo[3.2.1.0²,⁴]octane, particularly with strong, non-nucleophilic bases. These reactions can proceed through an E2-like elimination mechanism, where a proton is abstracted from a carbon adjacent to the epoxide, leading to ring opening and the formation of an allylic alcohol.

Stereic Strain and Reactivity Correlations in Epoxynorbornanes

The stereochemistry of the epoxynorbornane system plays a crucial role in determining its reactivity. The endo and exo isomers of 2,3-epoxynorbornane exhibit distinct chemical behaviors due to differences in steric hindrance. In 3-Oxatricyclo[3.2.1.0²,⁴]octane (the endo isomer), the epoxide ring is situated on the same side as the ethano bridge, leading to significant steric congestion. This steric hindrance can influence the approach of reagents and affect the regioselectivity of ring-opening reactions.

For example, in nucleophilic ring-opening reactions, the nucleophile typically attacks the less sterically hindered carbon atom. In the case of the endo isomer, this can lead to a different product distribution compared to the less hindered exo isomer. The inherent strain in the tricyclic system, a combination of angle strain in the cyclopropane-like epoxide ring and torsional strain throughout the bicyclic framework, is a primary driver for the reactivity of these compounds. This strain energy is released upon ring opening, providing a strong thermodynamic driving force for rearrangement reactions.

Radical Chain Mechanisms in Oxygenation Reactions

While ionic pathways dominate many of the transformations of 3-Oxatricyclo[3.2.1.0²,⁴]octane, the potential for radical-mediated reactions, particularly in the context of oxygenation, is an area of interest. The initiation of a radical process could occur through homolytic cleavage of a C-H bond, potentially facilitated by a radical initiator. The resulting carbon-centered radical could then react with molecular oxygen in a radical chain process.

Such a mechanism would involve the formation of a peroxyl radical, which could then abstract a hydrogen atom from another molecule of the epoxide, propagating the chain. The ultimate products of such a reaction would likely be hydroxylated or further oxidized derivatives of the original epoxynorbornane skeleton. The regioselectivity of the initial hydrogen abstraction and subsequent oxygenation would be governed by the relative stability of the possible radical intermediates.

Kinetic Studies and Activation Parameters for 3-Oxatricyclo[3.2.1.0²,⁴]octane Transformations

Understanding the kinetics of the transformations of 3-Oxatricyclo[3.2.1.0²,⁴]octane provides valuable insights into the reaction mechanisms and the energetic barriers involved. The rates of rearrangement and ring-opening reactions can be measured under various conditions to determine the reaction order and the rate constants.

From temperature-dependent kinetic studies, it is possible to determine the activation parameters, including the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation. These parameters provide a quantitative measure of the energy barrier that must be overcome for the reaction to occur and the frequency of effective collisions, respectively. For instance, acid-catalyzed rearrangements of epoxynorbornanes are expected to have a significant activation energy due to the formation of a high-energy carbocation intermediate.

Below is a hypothetical data table illustrating the kind of information that would be sought in kinetic studies of the acid-catalyzed rearrangement of 3-Oxatricyclo[3.2.1.0²,⁴]octane.

Catalyst (0.1 M)Temperature (K)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)
HCl2981.2 x 10⁻⁴852.5 x 10¹²
H₂SO₄2981.5 x 10⁻⁴821.8 x 10¹²
HBr2982.0 x 10⁻⁴803.0 x 10¹²
HCl3135.8 x 10⁻⁴852.5 x 10¹²
H₂SO₄3137.0 x 10⁻⁴821.8 x 10¹²
HBr3139.5 x 10⁻⁴803.0 x 10¹²

This table is for illustrative purposes only and does not represent actual experimental data.

By comparing the activation parameters for the endo and exo isomers, one can quantify the effect of steric strain on the reaction kinetics. It is generally expected that the more strained endo isomer would exhibit a lower activation energy for rearrangements that relieve this strain.

Spectroscopic and Structural Elucidation Techniques for 3 Oxatricyclo 3.2.1.0²,⁴ Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the characterization of 3-Oxatricyclo[3.2.1.0²,⁴]octane, providing detailed information about the hydrogen, carbon, and, to a lesser extent, oxygen and nitrogen atoms in its derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. For ethers, protons on carbons adjacent to the oxygen atom are deshielded and typically appear in the 3.4–4.5 ppm region. libretexts.orglibretexts.org However, the strained three-membered epoxide ring in 3-Oxatricyclo[3.2.1.0²,⁴]octane alters this, shifting the signals for protons on the epoxide carbons to a higher field, generally between 2.5 and 3.5 ppm. libretexts.orglibretexts.orglongdom.org This upfield shift is a characteristic feature of the epoxide functional group. oregonstate.edu The specific stereoisomer, such as the exo or endo form, will influence the precise chemical shifts and coupling constants due to differing magnetic environments of the protons. For instance, in the exo isomer, the protons on the epoxide ring are in a different spatial arrangement relative to the rest of the bicyclic system compared to the endo isomer, leading to distinct spectral patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis and Stereoisomer Identification

Below is a table summarizing the typical ¹³C NMR chemical shift ranges for carbons in ethers and epoxides.

Functional Group Carbon Environment Typical Chemical Shift Range (ppm)
EtherC-O50-80 libretexts.orgoregonstate.edu
EpoxideC-O (in epoxide ring)40-60 libretexts.org

Oxygen-17 Nuclear Magnetic Resonance (¹⁷O NMR) Studies of Ethers and Related Derivatives

Nitrogen-14 Nuclear Magnetic Resonance (¹⁴N NMR) for Nitrogen-Containing Analogues

For nitrogen-containing analogues of 3-Oxatricyclo[3.2.1.0²,⁴]octane, such as those where the oxygen is replaced by a nitrogen atom (aza-analogues), ¹⁴N NMR spectroscopy can be employed. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. huji.ac.il ¹⁴N is the more abundant isotope but is quadrupolar, leading to broad signals. The line width is highly dependent on the symmetry of the nitrogen's environment; more symmetrical environments result in sharper lines. huji.ac.il In bicyclic amine systems, variable temperature ¹⁴N NMR has been used to study nitrogen inversion barriers. rsc.org The chemical shift ranges in ¹⁴N NMR are large, providing information about the nature of the nitrogen-containing functional group. huji.ac.il

Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in determining the connectivity of atoms within a molecule. A COSY spectrum shows correlations between protons that are coupled to each other. youtube.com For 3-Oxatricyclo[3.2.1.0²,⁴]octane, a COSY experiment would reveal which protons are on adjacent carbons, allowing for the unambiguous assignment of the proton signals and confirming the bonding network of the bicyclic system. This is particularly useful in complex spin systems where simple 1D spectra may be difficult to interpret due to overlapping signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) spectroscopy, is a key method for identifying functional groups. For ethers and epoxides, the most characteristic feature in the IR spectrum is the C-O stretching vibration, which typically appears as a strong band in the 1000–1300 cm⁻¹ region. libretexts.org Specifically for epoxides, this C-O stretch is a prominent feature. longdom.org The absence of other characteristic bands, such as a strong O-H stretch (around 3200-3700 cm⁻¹) or a C=O stretch (around 1650-1800 cm⁻¹), helps to confirm the presence of an ether or epoxide functional group. oregonstate.eduoregonstate.edu The IR spectrum of exo-2,3-epoxynorbornane, a name for the exo isomer of 3-Oxatricyclo[3.2.1.0²,⁴]octane, shows a characteristic absorption in this region. nist.gov

The following table summarizes the key IR absorption regions for identifying ethers and epoxides.

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Ether/EpoxideC-O Stretch1000-1300 libretexts.orgStrong
Alcohol (for comparison)O-H Stretch3200-3700Strong, Broad
Ketone (for comparison)C=O Stretch1650-1800Strong

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in 3-Oxatricyclo[3.2.1.0²,⁴]octane. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds. The spectrum for the exo- isomer, also known as exo-2,3-Epoxynorbornane, displays distinct peaks that confirm the presence of the saturated hydrocarbon framework and the crucial epoxide ring. nist.gov

Spectra are often recorded using various methods, such as in a solvent solution (e.g., carbon tetrachloride, CCl₄, and carbon disulfide, CS₂) or on a potassium bromide (KBr) wafer. nist.govnih.gov The key vibrational modes observed in the IR spectrum are the C-H stretching of the aliphatic backbone and the C-O stretching of the strained ether ring. The epoxide C-O-C symmetric and asymmetric stretching vibrations are particularly diagnostic for this class of compounds.

Table 1: Characteristic IR Absorption Bands for exo-3-Oxatricyclo[3.2.1.0²,⁴]octane

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000 C-H Stretch Aliphatic CH₂ and CH
~1250 C-O Stretch Epoxide (Ring)
~900 - 800 C-O-C Stretch Epoxide (Ring)

Note: The exact wavenumbers can vary slightly based on the sample preparation method (e.g., solution, KBr pellet, or vapor phase). nist.govnih.gov

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of 3-Oxatricyclo[3.2.1.0²,⁴]octane, as well as to deduce its structure through the analysis of its fragmentation patterns. nist.gov

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and break apart into characteristic fragment ions. uni-saarland.de The resulting mass spectrum for 3-Oxatricyclo[3.2.1.0²,⁴]octane shows a molecular ion (M•⁺) peak corresponding to its molecular weight, although it may be of low intensity due to the molecule's propensity to fragment upon ionization. nist.govuni-saarland.de

The fragmentation pattern is a unique fingerprint of the molecule's structure. For 3-Oxatricyclo[3.2.1.0²,⁴]octane, fragmentation is driven by the release of strain in the tricyclic system. Common fragmentation pathways include the loss of neutral molecules like carbon monoxide (CO) or ethene (C₂H₄), and cleavages characteristic of the norbornane (B1196662) framework. docbrown.info The most abundant ion in the spectrum is known as the base peak, which for many aliphatic compounds is often a carbocation fragment like [C₃H₅]⁺ or [C₄H₇]⁺. docbrown.info

Table 2: Major Ions in the Electron Ionization Mass Spectrum of exo-3-Oxatricyclo[3.2.1.0²,⁴]octane

m/z (mass-to-charge ratio) Proposed Fragment Ion Significance
110 [C₇H₁₀O]•⁺ Molecular Ion (M•⁺)
95 [C₆H₇O]⁺ Loss of a methyl group (•CH₃)
82 [C₅H₆O]•⁺ or [C₆H₁₀]•⁺ Loss of CO or C₂H₄
81 [C₆H₉]⁺ Loss of •CHO

Note: The relative intensities of these peaks are crucial for identification and are compared against standard spectral databases like the NIST Chemistry WebBook. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. semanticscholar.org For 3-Oxatricyclo[3.2.1.0²,⁴]octane, with a nominal mass of 110, HRMS can distinguish its formula, C₇H₁₀O, from other potential compounds with the same integer mass. nih.gov

This technique is critical for confirming the identity of a synthesized compound or for identifying an unknown substance. The high degree of accuracy differentiates between ions of the same nominal mass but different elemental compositions by measuring the mass-to-charge ratio to several decimal places.

Table 3: High-Resolution Mass Data for 3-Oxatricyclo[3.2.1.0²,⁴]octane

Parameter Value Source
Molecular Formula C₇H₁₀O nist.govnih.gov
Nominal Mass 110 amu nist.gov

Spectroscopic Applications in Electronic Distribution and Intermolecular Interactions

Beyond structural identification, spectroscopic methods can probe the subtle electronic characteristics of 3-Oxatricyclo[3.2.1.0²,⁴]octane. Techniques that are sensitive to the local electronic environment of specific atoms, such as ¹⁷O-NMR spectroscopy, are particularly valuable. researchgate.netresearchgate.net

Studies utilizing natural-abundance ¹⁷O-NMR have been performed on exo-3-oxatricyclo[3.2.1.0²,⁴]octane. researchgate.net The chemical shift of the oxygen atom (δo) is highly sensitive to the electron density around it. In this strained epoxide, the electronic environment of the oxygen is significantly different from that in a simple, acyclic ether. By measuring these "cyclization shifts," researchers can gain insight into the electronic distribution within the molecule, particularly the effects of ring strain on the oxygen atom. researchgate.net Furthermore, these spectroscopic parameters can be used to study intermolecular interactions, such as solvent effects or coordination with other chemical species (e.g., lanthanide ions), which would perturb the electronic environment and cause measurable changes in the spectrum. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies of 3 Oxatricyclo 3.2.1.0²,⁴ Octane

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intricate details of the structure and reactivity of 3-oxatricyclo[3.2.1.0²,⁴]octane. These approaches range from Density Functional Theory (DFT) to high-level ab initio calculations, each offering specific advantages in understanding this complex molecule.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stereochemistry

Density Functional Theory (DFT) has been extensively employed to investigate the reaction mechanisms and stereochemistry involving 3-oxatricyclo[3.2.1.0²,⁴]octane. For instance, the epoxidation of norbornene and its derivatives to form this epoxide has been a key area of study.

DFT calculations, specifically using the UBHandHLYP/6-31G(d) level of theory, have been instrumental in analyzing the stereochemical aspects of the epoxidation of norbornene by performic acid. dnu.dp.ua These studies have revealed that the transition states of this reaction possess a notable biradical character and a nearly coplanar arrangement of the C=C bond and the peroxy acid molecule. dnu.dp.ua This theoretical approach allows for the computation of geometry and thermodynamic parameters of both the transition states and the pre-reactive complexes, providing a detailed picture of the reaction pathway. dnu.dp.ua

Furthermore, DFT has been used to simulate the heterocyclization of sulfonamides derived from the norbornene series, which can lead to the formation of related cyclic ethers. researchgate.net The BHandHLYP/6-31G(d) level of theory has been applied to study the mechanism of intramolecular heterocyclization reactions of related epoxybicyclo[2.2.1]heptane derivatives. researchgate.net

The table below summarizes key findings from DFT studies on reactions involving the formation of 3-oxatricyclo[3.2.1.0²,⁴]octane.

Reaction StudiedDFT MethodKey Findings
Epoxidation of norborneneUBHandHLYP/6-31G(d)Transition states have a pronounced biradical character; nearly coplanar orientation of reactants. dnu.dp.uaresearchgate.net
Heterocyclization of norbornene sulfonamidesBHandHLYP/6-31G(d)Simulation of reaction pathways and mechanism of intramolecular cyclization. researchgate.net

Ab Initio Studies (e.g., CASSCF, UQCISD) on Reaction Pathways

For a more rigorous understanding of the electronic structure during reactions, high-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and Unrestricted Quadratic Configuration Interaction with Single and Double excitations (UQCISD) have been utilized. These methods are particularly valuable for studying reactions where electron correlation effects are significant, such as in the epoxidation of alkenes.

Research on the mechanism of alkene epoxidation by peroxy acids has benefited from CASSCF and UQCISD studies. dnu.dp.ua These high-level calculations provide a more accurate description of the electronic changes and have been used to reinvestigate the mechanism, confirming the insights gained from DFT and providing a more detailed electronic picture of the transition states. dnu.dp.ua

Molecular Orbital Analysis and Electronic Transitions

Molecular orbital (MO) analysis provides a framework for understanding the electronic transitions that govern the chemical and physical properties of molecules. In the context of 3-oxatricyclo[3.2.1.0²,⁴]octane, MO theory helps in classifying electronic transitions, which are fundamental to its spectroscopic characteristics. dokumen.pub

Electronic transitions typically involve the excitation of an electron from an occupied molecular orbital (such as a bonding σ or π orbital, or a non-bonding n-orbital) to an unoccupied antibonding orbital (π* or σ*). dokumen.pub The energy of these transitions can be compared with experimental spectra, often with the aid of time-dependent DFT (TD-DFT) calculations, which can predict the energies of electronic transitions. dokumen.pub

Analysis of the coefficients of atomic orbitals in the molecular orbital linear combination of atomic orbitals (MO LCAO) equation has been performed using the AM1 method to understand the strengths of the C-O bonds in the epoxy ring of related structures. researchgate.net

Parametric Quantum Mechanical Models (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecular systems. researchgate.net AM1, based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, has been used to study molecules related to 3-oxatricyclo[3.2.1.0²,⁴]octane. researchgate.net

For example, the AM1 method has been used to analyze the coefficients of atomic orbitals in the MO LCAO equation for derivatives of 3-oxatricyclo[3.2.1.0²,⁴]octane, providing insights into the strengths of the C-O bonds within the epoxide ring. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters through Computational Methods

Computational chemistry is a vital tool for predicting spectroscopic parameters, which aids in the identification and characterization of compounds like 3-oxatricyclo[3.2.1.0²,⁴]octane.

Computational NMR Chemical Shift Prediction

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly useful for complex molecules where spectral assignment can be challenging. For diastereomers like the exo- and endo- forms of 3-oxatricyclo[3.2.1.0²,⁴]octane, even small differences in the calculated ¹³C chemical shifts (Δδ) can be important for their identification. dokumen.pub

While specific computational NMR prediction studies solely focused on 3-oxatricyclo[3.2.1.0²,⁴]octane are not extensively detailed in the provided context, the general applicability of such methods is well-established. For instance, Gauge-Including Atomic Orbital (GIAO)/DFT calculations have proven reliable for predicting ¹³C NMR chemical shifts in complex organic molecules. researchgate.net Natural-abundance ¹⁷O-NMR spectra of related oxanorbornane derivatives have also been studied, and computational methods can help in interpreting these spectra. researchgate.netresearchgate.net The reduction of 3-oxatricyclo[3.2.1.0²,⁴]octane-endo-6-carbonitrile has been studied using ¹H, ¹³C, ¹⁴N, and ¹⁷O NMR, with two-dimensional spectra aiding in structure confirmation. researchgate.net

The following table illustrates the types of NMR data that can be computationally predicted and their importance.

Spectroscopic ParameterComputational MethodImportance for 3-Oxatricyclo[3.2.1.0²,⁴]octane
¹³C NMR Chemical ShiftsGIAO/DFTDifferentiation of stereoisomers (exo vs. endo). dokumen.pubresearchgate.net
¹⁷O NMR Chemical ShiftsVariousUnderstanding the electronic environment of the oxygen atom in the epoxide ring. researchgate.netresearchgate.net

Vibrational Frequency Calculations and Infrared Matrix Isolation Studies

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the vibrational properties of 3-Oxatricyclo[3.2.1.0²,⁴]octane. Theoretical calculations are often performed to predict the infrared spectrum and to complement experimental findings. For instance, studies on the epoxidation of norbornene derivatives have utilized DFT calculations at the B3LYP/6-311G(d,p) level to fully optimize the geometries of stationary points and calculate harmonic vibrational frequencies. researchgate.net These calculations are crucial for confirming that optimized structures correspond to energy minima (reactants and products) or first-order saddle points (transition states) on the potential energy surface. researchgate.net

While specific infrared matrix isolation studies focused solely on 3-Oxatricyclo[3.2.1.0²,⁴]octane are not extensively documented in readily available literature, the technique is widely applied to study reactive species and complex molecules. nih.govnih.gov This method involves isolating the molecule of interest in an inert, cryogenic matrix (like solid argon or parahydrogen) and then performing spectroscopic analysis, typically infrared spectroscopy. nih.gov This technique allows for the characterization of unstable species and the detailed study of vibrational modes by minimizing intermolecular interactions. nih.govnih.gov For related cyclic systems, the combination of matrix isolation infrared spectroscopy with DFT calculations has proven effective in identifying reaction products and intermediates. nih.gov

Thermodynamic and Kinetic Studies of 3-Oxatricyclo[3.2.1.0²,⁴]octane Reactions

The reactivity of 3-Oxatricyclo[3.2.1.0²,⁴]octane and its formation have been the subject of detailed kinetic and computational analysis, focusing on activation energies and the structure of transition states.

DFT calculations have been employed to investigate the stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene, the precursor to 3-Oxatricyclo[3.2.1.0²,⁴]octane. These studies analyze the transition states for both exo and endo attack of an oxidizing agent. For the epoxidation of unsubstituted norbornene with peroxyformic acid, a preference for the exo attack is observed. dnu.dp.ua Analysis of the transition states reveals that steric repulsion between substituents and the oxidant can influence the reaction pathway, affecting the activation energy. dnu.dp.uadnu.dp.ua For example, in the formation of substituted derivatives, steric hindrance can raise the activation energy of exo-epoxidation, leading to a higher yield of the endo-epoxide. dnu.dp.ua

In computational studies of Diels-Alder reactions involving related structures, transition states are identified and their energies calculated to predict reaction outcomes. For instance, in the reaction of cyclopentadiene (B3395910) with β-fluoro-β-nitrostyrenes, two transition states (exo-TS and endo-TS) were located using M062X and B3LYP functionals. chemrxiv.orgbeilstein-journals.org The calculated free energies of activation (ΔG‡) determine the kinetic favorability of forming each isomer. chemrxiv.org

An experimental value for the activation energy for a related derivative, 3-Oxatricyclo[3.2.1.0²,⁴]octane,(1R,2S,4R,5S)-rel-, has been reported as 95.3 ± 2 kJ·mol⁻¹. lookchem.com

Table 1: Calculated Activation and Reaction Free Energies for a Related Diels-Alder Reaction chemrxiv.org

IsomerFree Energy of Activation (ΔG‡) (kJ mol⁻¹)Reaction Free Energy (ΔG) (kJ mol⁻¹)
exo-isomer120.62-39.66
endo-isomer119.64-42.07

Data calculated with M062X/6-311+G(d,p) at 383.15 K in o-xylene. chemrxiv.org

Thermochemical data for 3-Oxatricyclo[3.2.1.0²,⁴]octane, such as its enthalpy of formation, have been derived and are available through chemical databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to gas-phase and condensed-phase thermochemistry data for the compound. nist.govnist.gov

These values are fundamental for understanding the molecule's stability and the energetics of its reactions. The enthalpy of formation, in particular, is a key parameter in chemical thermodynamics.

Table 2: Selected Thermochemical Properties of 3-Oxatricyclo[3.2.1.0(2,4)]octane chemeo.com

PropertySymbolValueUnits
Standard Gibbs free energy of formationΔf79.49kJ/mol
Enthalpy of formation at standard conditions (gas)Δfgas-93.16kJ/mol
Solid phase enthalpy of formation at standard conditionsΔfsolid-145.4kJ/mol
Standard solid enthalpy of combustionΔcsolid-4043.6kJ/mol

Applications of 3 Oxatricyclo 3.2.1.0²,⁴ Octane in Advanced Chemical Synthesis and Research

Role as a Synthetic Intermediate in Complex Molecule Synthesis

3-Oxatricyclo[3.2.1.0²,⁴]octane, also known by synonyms such as exo-2,3-Epoxynorbornane, serves as a crucial intermediate in the synthesis of intricate organic molecules. cymitquimica.com Its strained oxirane ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products with defined stereochemistry. This reactivity is harnessed by synthetic chemists to introduce specific functionalities and build complex molecular frameworks.

Precursor to Natural Products

The structural motif of 3-Oxatricyclo[3.2.1.0²,⁴]octane is found within or can be elaborated into the core structures of various natural products. Its potential biological significance is indicated by its relationship to naturally occurring compounds. solubilityofthings.com For instance, the cyclic cis-diol scaffolds, which are key structural elements in natural products like (-)-trihydroxyheliotridine and Mupirocin, can be accessed through the ring-opening of epoxide precursors such as 3-Oxatricyclo[3.2.1.0²,⁴]octane. scispace.com The controlled synthesis of these diol scaffolds is a significant step in the total synthesis of these and other biologically active natural products.

Building Block for Pharmaceutical Compounds and Bioactive Molecules

The unique three-dimensional structure of 3-Oxatricyclo[3.2.1.0²,⁴]octane makes it an attractive building block for the synthesis of pharmaceutical compounds and bioactive molecules. smolecule.com Its rigid framework can impart desirable conformational constraints on a molecule, which can be crucial for its interaction with biological targets like enzymes and receptors. The introduction of this tricyclic moiety can significantly influence the pharmacological properties of a compound.

Derivatives of 3-Oxatricyclo[3.2.1.0²,⁴]octane are investigated for a range of potential therapeutic applications. For example, compounds incorporating this scaffold have been studied for their potential in treating neurological disorders due to their interaction with GABA receptors. Furthermore, its derivatives are used in the development of compounds for inducing chondrogenesis, the process of cartilage formation.

The versatility of 3-Oxatricyclo[3.2.1.0²,⁴]octane as a synthetic intermediate is highlighted by its use in creating more complex molecular architectures for drug development. smolecule.com Its derivatives, such as 3-Oxatricyclo[3.2.1.0²,⁴]octane-6-carbonitrile and 3-Oxatricyclo[3.2.1.0²,⁴]octane-6-carboxaldehyde, serve as starting materials for a variety of biologically relevant molecules. smolecule.comleapchem.com

Contributions to Materials Science as a Building Block

The application of 3-Oxatricyclo[3.2.1.0²,⁴]octane extends beyond the life sciences into the field of materials science, where its unique structural features are exploited to create advanced materials. smolecule.com

Development of Advanced Materials with Specific Properties

As a monomer, 3-Oxatricyclo[3.2.1.0²,⁴]octane can be used in the synthesis of polymers. Its rigid and defined structure can be transferred to the resulting polymer, leading to materials with specific and potentially desirable properties, such as enhanced thermal stability or mechanical strength. The development of novel polymers and composites is a key area where this compound finds application. smolecule.com It is also used as a precursor in various industrial syntheses for the development of new materials.

Model Compound for Fundamental Organic Chemistry Research

The strained and reactive nature of 3-Oxatricyclo[3.2.1.0²,⁴]octane makes it an excellent model system for studying fundamental concepts in organic chemistry, particularly reaction mechanisms.

Elucidation of Novel Reaction Mechanisms

The study of the ring-opening reactions of 3-Oxatricyclo[3.2.1.0²,⁴]octane and its derivatives provides valuable insights into the stereochemical and electronic factors that govern chemical reactivity. For instance, research on the protic acid additions to the epoxide ring has helped to understand the behavior of homoconjugated systems. acs.org Furthermore, natural-abundance ¹⁷O-NMR spectroscopy studies of exo-3-oxatricyclo[3.2.1.0²,⁴]octane have been used to investigate the relationship between the chemical shifts of the oxygen atom and the corresponding carbon atoms in related hydrocarbons, contributing to a deeper understanding of molecular structure and electronic effects. researchgate.net The compound's well-defined and rigid structure allows for precise analysis of reaction pathways and the influence of steric and electronic effects on reactivity. dnu.dp.ua

Investigation of Stereochemical Principles

The rigid, bicyclic structure of 3-oxatricyclo[3.2.1.0²,⁴]octane provides an excellent platform for studying and controlling the stereochemical outcome of chemical reactions. The constrained conformation of the molecule often dictates the direction of attack of incoming reagents, leading to highly stereoselective transformations.

Research by Kas'yan and others has extensively explored the stereochemistry of reactions involving epoxynorbornanes (3-oxatricyclo[3.2.1.0²,⁴]octanes). plantsjournal.comnist.gov The epoxidation of various norbornene derivatives, which leads to the formation of the 3-oxatricyclo[3.2.1.0²,⁴]octane system, has been a subject of detailed study to understand the factors governing exo and endo selectivity. plantsjournal.comnist.gov The inherent steric hindrance on the endo face of the norbornane (B1196662) skeleton generally favors the exo attack of the epoxidizing agent, leading to the predominant formation of the exo-epoxide.

Furthermore, the ring-opening reactions of 3-oxatricyclo[3.2.1.0²,⁴]octane with various nucleophiles are highly stereospecific. The rigid framework controls the trajectory of the incoming nucleophile and the subsequent stereochemistry of the resulting products. For instance, the reaction of carbonyl ylide dipoles with cyclopropenes has been shown to produce polycyclic compounds containing the 8-oxatricyclo[3.2.1.0²,⁴]octane framework with a high degree of stereoselectivity, generally yielding adducts with exo stereochemistry. acs.org This is attributed to the approach of the dipole from the less sterically hindered face of the cyclopropene.

The Prins-pinacol cyclization is another reaction where the 3-oxatricyclo[3.2.1.0²,⁴]octane scaffold has been instrumental in understanding stereoelectronic effects. nih.gov The rigid nature of the bicyclic system allows for a clear distinction between steric and stereoelectronic influences on the reaction pathway, providing valuable insights into complex reaction mechanisms.

The development of asymmetric synthesis routes to access chiral derivatives of 3-oxatricyclo[3.2.1.0²,⁴]octane is an active area of research. smolecule.com These methods aim to control the absolute stereochemistry of the multiple chiral centers within the tricyclic framework, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. smolecule.com

Biological Activity Research and Enzyme Inhibition Studies

The strained and conformationally restricted structure of 3-oxatricyclo[3.2.1.0²,⁴]octane and its derivatives has prompted investigations into their biological activities. While extensive data on the parent compound is limited, research on its derivatives has revealed a range of interesting pharmacological properties.

One study identified 3-oxatricyclo[3.2.1.0²,⁴]octane as a constituent of the ethanol (B145695) extract of the plant Hydrocotyle verticillata. plantsjournal.comresearchgate.net The study suggested that the compound, classified as an alkaloid in this context, may contribute to the anti-oxidant, anti-proliferative, and anti-microbial effects of the plant extract. plantsjournal.comresearchgate.net Another study detected a spiro derivative of 3-oxatricyclo[3.2.1.0²,⁴]octane in the essential oil of Eucalyptus globulus, a plant known for its bioactive compounds. icm.edu.pl

Derivatives of the 3-oxatricyclo[3.2.1.0²,⁴]octane framework have shown promise in more specific biological applications. For example, cage-like compounds synthesized from exo-2,3-epoxybicyclo[2.2.1]heptane-endo-5,6-dicarboximides have been investigated for their pharmacological profiles, particularly in the context of neurodegenerative diseases. researchgate.net The rigid 4-azatricyclo[5.2.1.0²,⁶]decane fragment, derived from the 3-oxatricyclo[3.2.1.0²,⁴]octane structure, is found in compounds with specific affinity for the σ1-receptor. researchgate.net

While direct enzyme inhibition data for 3-oxatricyclo[3.2.1.0²,⁴]octane is not extensively documented in publicly available literature, research on related structures suggests potential in this area. Sulfonamide derivatives of amino alcohols containing cage-like fragments, which can be synthesized from epoxides like 3-oxatricyclo[3.2.1.0²,⁴]octane, are known to act as enzyme inhibitors. researchgate.net For instance, some sulfonamides have been reported to inhibit human β-secretase. researchgate.net Additionally, alkenyl sulfones are recognized as reversible inhibitors of cysteine proteases, and the rigid bicyclic framework could be a valuable scaffold for designing such inhibitors. mdpi.com

The following table summarizes some of the biological activities investigated for compounds containing the 3-oxatricyclo[3.2.1.0²,⁴]octane core or its derivatives.

Compound TypeInvestigated Biological ActivityReference(s)
3-Oxatricyclo[3.2.1.0²,⁴]octane (in plant extract)Anti-oxidant, anti-proliferative, anti-microbial plantsjournal.comresearchgate.net
Spiro[cyclopropane-1,6'- plantsjournal.comoxatricyclo[3.2.1.0(2,4)]octane] (in essential oil)General bioactivity within the plant's properties icm.edu.pl
Derivatives of exo-2,3-epoxybicyclo[2.2.1]heptanePotential as neuroprotective agents, affinity for σ1-receptor researchgate.net
Sulfonamide derivativesPotential as enzyme inhibitors (e.g., β-secretase) researchgate.net
Alkenyl sulfone derivativesPotential as cysteine protease inhibitors mdpi.com

It is important to note that much of the detailed biological activity and enzyme inhibition research has been conducted on derivatives of 3-oxatricyclo[3.2.1.0²,⁴]octane, rather than the parent compound itself. These studies, however, highlight the potential of this unique tricyclic system as a pharmacophore and a building block for the development of novel therapeutic agents. Further research is needed to fully elucidate the biological profile of the parent 3-oxatricyclo[3.2.1.0²,⁴]octane.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-oxatricyclo[3.2.1.02,4]octane, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via epoxidation of norbornene derivatives. Stereochemical control is achieved using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under low-temperature conditions to favor endo-epoxide formation. For example, Zefirov et al. (1979) demonstrated that stereoelectronic effects during epoxidation dictate the endo selectivity . Kinetic vs. thermodynamic control should be evaluated using variable-temperature NMR or X-ray crystallography to confirm product configurations.

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Compare chemical shifts with literature data (e.g., δ 3.2–3.5 ppm for oxirane protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 110 for C7H10O) .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as done for derivatives like 3ma (CCDC 1005696) .

Q. What thermodynamic properties are critical for assessing the stability of this compound?

  • Methodological Answer : Key data include:

  • ΔfH°solid : -98.0 ± 2.5 kJ/mol (combustion calorimetry) .
  • ΔcH°solid : -4085.7 kJ/mol (NIST-subscribed databases) .
  • Use differential scanning calorimetry (DSC) to monitor decomposition thresholds and correlate with computational models (e.g., Gaussian or ORCA for enthalpy calculations).

Advanced Research Questions

Q. Why does this compound exhibit low reactivity in catalytic carboxylation reactions, and how can this be addressed experimentally?

  • Methodological Answer : Evidence from control experiments shows only 6% yield in carbonate formation under 100°C/3 days due to steric hindrance and electron-deficient oxirane oxygen . To enhance reactivity:

  • Lewis Acid Activation : Test Sc(OTf)3 or Ti(OiPr)4 to polarize the C–O bond.
  • High-Pressure CO2 : Use autoclave reactors (e.g., 50 bar CO2) to shift equilibrium toward carbonate products.
  • Monitor progress via in situ IR spectroscopy for real-time analysis of carbonyl intermediates.

Q. How do stereoelectronic effects govern chemo- and regioselective transformations of this compound derivatives?

  • Methodological Answer : In reactions with LiAlH4, the endo-nitrile group in this compound-6-carbonitrile undergoes selective reduction to amine products due to orbital alignment favoring hydride attack at the nitrile’s antibonding orbital . Computational tools (e.g., NBO analysis in Gaussian) can map frontier molecular orbitals to predict selectivity. Experimental validation via deuterium labeling or kinetic isotope effects (KIEs) is recommended.

Q. What strategies resolve contradictions in reported catalytic activity of this compound in polymer synthesis?

  • Methodological Answer : Discrepancies arise from variations in initiators (e.g., anionic vs. cationic) and monomer feed ratios. Systematic studies should:

  • Vary Initiators : Compare B(C6F5)3 (cationic) vs. t-BuOK (anionic) in ring-opening polymerization (ROP).
  • Characterize Kinetics : Use SEC-MALS for molecular weight distributions and DSC for Tg trends.
  • Reference patents (e.g., EP applications for oxatricyclo derivatives in material science) to benchmark performance .

Methodological Notes

  • Literature Review : Prioritize peer-reviewed journals (e.g., Angewandte Chemie, Tetrahedron) over non-academic sources. Cross-validate data using NIST Chemistry WebBook and CCDC structures .
  • Contradiction Management : Compare experimental protocols (e.g., solvent purity, catalyst loading) when reconciling divergent results.
  • Computational Integration : Use SwissADME for pharmacokinetic predictions or DFT (B3LYP/6-31G*) to model transition states in reactivity studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.